(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- LCZ696 acts on two primary targets:
- LCZ696 affects several pathways:
- LCZ696 leads to:
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, inhibiting their activity and leading to the accumulation of acetylcholine in synapses . This interaction is crucial in understanding the compound’s potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the compound’s carbamate group allows it to form hydrogen bonds with various biomolecules, further influencing its biochemical properties .
Cellular Effects
The effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase enzymes can lead to altered neurotransmission, impacting neuronal cell function . Furthermore, the compound’s ability to form hydrogen bonds with proteins can affect protein folding and stability, influencing various cellular processes .
Molecular Mechanism
At the molecular level, ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, which prevents the breakdown of acetylcholine and leads to its accumulation in synapses . This inhibition is achieved through the formation of a stable carbamate-enzyme complex, which blocks the enzyme’s active site. Additionally, the compound’s ability to form hydrogen bonds with biomolecules can influence enzyme activity, protein stability, and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of the compound can cause cholinergic toxicity, characterized by symptoms such as salivation, lacrimation, urination, and defecation . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by hydrolysis, leading to the formation of its corresponding alcohol and carbamic acid . Additionally, the compound can undergo further metabolism through oxidation and conjugation reactions, influencing its metabolic flux and metabolite levels . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with various transporters, facilitating its uptake and distribution within cells . Additionally, the compound’s ability to form hydrogen bonds with proteins can influence its localization and accumulation within specific tissues . Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through specific targeting signals . Understanding the subcellular localization of the compound is crucial for determining its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426129-50-1 |
Source
|
Record name | CARBAMIC ACID, N-[(1R)-2-[1,1'-BIPHENYL]-4-YL-1-(HYDROXYMETHYL)ETHYL]-, 1,1-DIMETHYLETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.